

A Comprehensive Spectroscopic Guide to 2-Methylhexanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylhexanoic acid

Cat. No.: B7770706

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoic acid ($C_7H_{14}O_2$) is a branched-chain carboxylic acid that finds applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its isomeric purity and structural integrity are paramount for its intended applications, necessitating robust analytical techniques for its characterization. This technical guide provides a comprehensive overview of the spectroscopic data of **2-Methylhexanoic acid**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is designed to not only present the core data but also to offer insights into the experimental considerations and the logic behind the spectral interpretations, thereby providing a self-validating system for the structural elucidation of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in **2-Methylhexanoic acid** will be used throughout this guide.

Caption: Molecular structure and atom numbering of **2-Methylhexanoic acid**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-Methylhexanoic acid**, both ¹H and ¹³C NMR are indispensable for its structural confirmation.

A. ¹H NMR Spectroscopy

Methodology: A typical ¹H NMR spectrum of **2-Methylhexanoic acid** is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). A high-field NMR spectrometer, for instance, a 400 MHz instrument, is used to obtain a high-resolution spectrum.

Data Presentation:

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~11.8	Singlet (broad)	1H	H-OOC-
b	~2.45	Sextet	1H	CH(CH ₃)COOH
c	~1.68	Multiplet	1H	-CH ₂ -CHH- CH(CH ₃)-
d	~1.44	Multiplet	1H	-CH ₂ -CHH- CH(CH ₃)-
e	~1.32	Multiplet	4H	-CH ₂ -CH ₂ -CH ₃
f	~1.18	Doublet	3H	-CH(CH ₃)COOH
g	~0.90	Triplet	3H	-CH ₂ -CH ₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation:

The ¹H NMR spectrum of **2-Methylhexanoic acid** presents a series of distinct signals that are consistent with its molecular structure.

- Carboxylic Acid Proton (a): A highly deshielded, broad singlet is observed at approximately 11.8 ppm. This characteristic downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.[1][2]
- Methine Proton at C2 (b): The proton attached to the chiral center (C2) appears as a sextet around 2.45 ppm. This splitting pattern arises from coupling with the adjacent methyl protons (3H) and the methylene protons on C3 (2H), following the $n+1$ rule ($3+2+1 = 6$).
- Methylene Protons at C3 (c, d): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. This results in their chemical non-equivalence, and they appear as complex multiplets around 1.68 and 1.44 ppm.
- Methylene Protons at C4 and C5 (e): The protons on C4 and C5 are less affected by the chiral center and overlap to form a broad multiplet around 1.32 ppm, integrating to four protons.
- Methyl Protons at C7 (f): The methyl group attached to the chiral center (C2) gives rise to a doublet at approximately 1.18 ppm due to coupling with the single methine proton at C2.
- Terminal Methyl Protons at C6 (g): The terminal methyl group of the hexanoyl chain appears as a triplet at around 0.90 ppm, resulting from coupling with the adjacent methylene protons at C5.

Caption: ^1H NMR assignments for **2-Methylhexanoic acid**.

B. ^{13}C NMR Spectroscopy

Methodology: The ^{13}C NMR spectrum is typically acquired using a proton-decoupled technique to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. The same sample prepared for ^1H NMR analysis can be used.

Data Presentation:

Signal	Chemical Shift (δ , ppm)	Assignment
1	~182.5	C=O (C1)
2	~41.5	-CH(CH ₃)COOH (C2)
3	~34.5	-CH ₂ -CH(CH ₃)- (C3)
4	~29.5	-CH ₂ -CH ₂ -CH ₃ (C4)
5	~22.8	-CH ₂ -CH ₃ (C5)
6	~17.0	-CH(CH ₃)COOH (C7)
7	~14.0	-CH ₂ -CH ₃ (C6)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation:

The proton-decoupled ¹³C NMR spectrum of **2-Methylhexanoic acid** displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.

- Carbonyl Carbon (1): The carbonyl carbon of the carboxylic acid (C1) is the most deshielded, appearing at approximately 182.5 ppm. This is a characteristic chemical shift for carboxylic acid carbonyls.[\[1\]](#)[\[3\]](#)
- Methine Carbon (2): The carbon of the chiral center (C2) resonates at around 41.5 ppm.
- Methylene Carbons (3, 4, 5): The three methylene carbons of the hexanoyl chain (C3, C4, and C5) appear in the aliphatic region between 22 and 35 ppm. The chemical shifts generally decrease as the distance from the electron-withdrawing carboxyl group increases.
- Methyl Carbons (6, 7): The two methyl carbons are the most shielded. The methyl carbon attached to the chiral center (C7) appears at approximately 17.0 ppm, while the terminal methyl carbon (C6) is the most upfield signal at around 14.0 ppm.

Caption: ¹³C NMR assignments for **2-Methylhexanoic acid**.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Methylhexanoic acid** is dominated by the characteristic absorptions of the carboxylic acid group.

Methodology: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a liquid, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (from carboxylic acid)
2960, 2930, 2870	Medium-Strong	C-H stretch (aliphatic)
1710	Strong	C=O stretch (from carboxylic acid)
1460	Medium	C-H bend (CH ₂ and CH ₃)
1290	Medium	C-O stretch (from carboxylic acid)
940	Broad, Medium	O-H bend (out-of-plane)

Interpretation:

The key features of the IR spectrum of **2-Methylhexanoic acid** are:

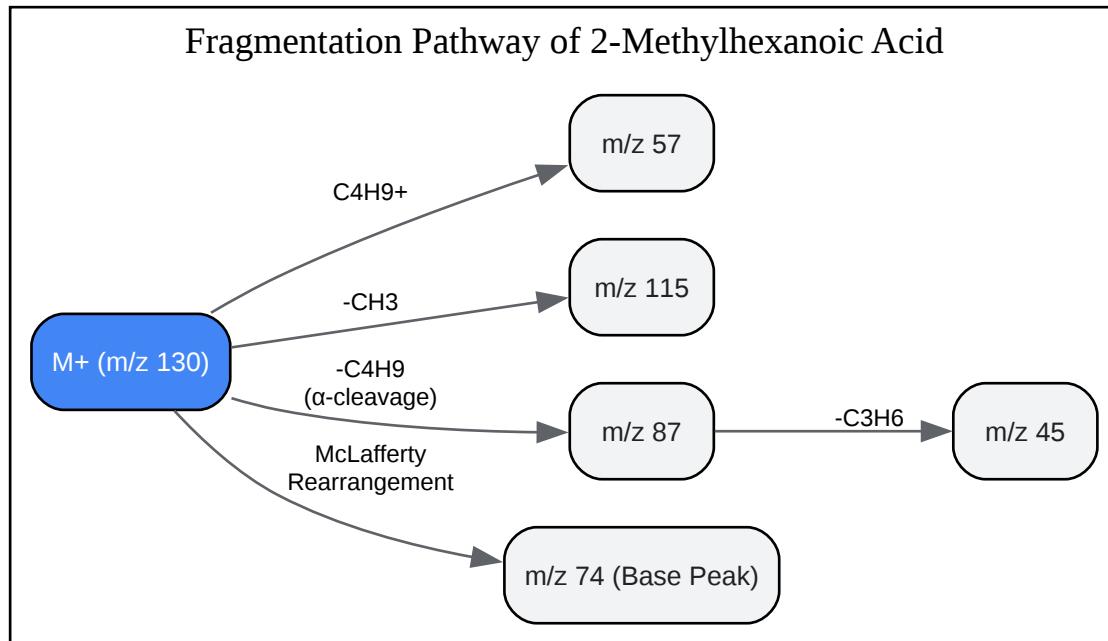
- O-H Stretch: A very broad and intense absorption band is observed in the region of 3300-2500 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[2][4] The broadness is due to the presence of hydrogen-bonded dimers in the liquid state.
- C-H Stretch: Sharp to medium intensity peaks around 2960-2870 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain.

- C=O Stretch: A very strong and sharp absorption peak is present at approximately 1710 cm^{-1} . This is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic carboxylic acid.^[4]
- C-O Stretch and O-H Bend: The spectrum also shows a medium intensity band around 1290 cm^{-1} corresponding to the C-O stretching vibration, and a broad band around 940 cm^{-1} attributed to the out-of-plane O-H bend, further confirming the presence of the carboxylic acid functionality.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology: The mass spectrum of **2-Methylhexanoic acid** is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of high-energy electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).


Data Presentation:

m/z	Relative Intensity (%)	Proposed Fragment
130	< 5	[M] ⁺ (Molecular Ion)
115	~10	[M - CH ₃] ⁺
87	~30	[M - C ₃ H ₇] ⁺
74	100	[CH ₃ CH=C(OH) ₂] ⁺ (McLafferty rearrangement)
57	~40	[C ₄ H ₉] ⁺
45	~20	[COOH] ⁺
43	~35	[C ₃ H ₇] ⁺

Interpretation:

The mass spectrum of **2-Methylhexanoic acid** shows a weak molecular ion peak and several characteristic fragment ions.

- Molecular Ion (M^+): A peak at m/z 130 corresponds to the molecular weight of **2-Methylhexanoic acid** ($C_7H_{14}O_2$), confirming its elemental composition. The low intensity of the molecular ion is common for aliphatic carboxylic acids.[5]
- McLafferty Rearrangement: The base peak at m/z 74 is a result of a characteristic fragmentation of carboxylic acids known as the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.
- Alpha-Cleavage: The loss of the butyl group (C_4H_9) results in a fragment at m/z 87. The loss of a methyl group gives a peak at m/z 115.
- Other Fragments: The peak at m/z 57 corresponds to a butyl cation ($[C_4H_9]^+$), and the peak at m/z 43 corresponds to a propyl cation ($[C_3H_7]^+$). The peak at m/z 45 is characteristic of the carboxyl group ($[COOH]^+$).

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **2-Methylhexanoic acid**.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry provides a powerful and self-validating methodology for the comprehensive structural characterization of **2-Methylhexanoic acid**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum provides definitive evidence for the presence of the carboxylic acid functional group. Finally, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This in-depth spectroscopic guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling the confident identification and quality control of **2-Methylhexanoic acid** in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Methylhexanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7770706#spectroscopic-data-of-2-methylhexanoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com